molecular formula C18H16Br2ClN3O4 B14812431 N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazinyl}-4-oxobutanamide

N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazinyl}-4-oxobutanamide

Cat. No.: B14812431
M. Wt: 533.6 g/mol
InChI Key: RSSFSCHWFYFUCT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chlorophenyl, dibromophenoxy, and hydrazino functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazino intermediate: This step involves the reaction of 2-chlorophenylhydrazine with a suitable acylating agent to form the hydrazino intermediate.

    Acylation with 2,4-dibromophenoxyacetyl chloride: The hydrazino intermediate is then reacted with 2,4-dibromophenoxyacetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and dibromophenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-hydrazino-4-oxobutanamide: Similar structure but with dichlorophenyl instead of chlorophenyl and dibromophenoxy groups.

    N-(4-chlorophenyl)-2-[2-(2,4-dibromophenoxy)acetyl]-1-hydrazinecarboxamide: Similar structure with variations in the hydrazinecarboxamide moiety.

Uniqueness

N-(2-chlorophenyl)-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide is unique due to the presence of both chlorophenyl and dibromophenoxy groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C18H16Br2ClN3O4

Molecular Weight

533.6 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[2-[2-(2,4-dibromophenoxy)acetyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C18H16Br2ClN3O4/c19-11-5-6-15(12(20)9-11)28-10-18(27)24-23-17(26)8-7-16(25)22-14-4-2-1-3-13(14)21/h1-6,9H,7-8,10H2,(H,22,25)(H,23,26)(H,24,27)

InChI Key

RSSFSCHWFYFUCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

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